molecular formula C14H21ClN2 B1608130 [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-98-7

[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No.: B1608130
CAS No.: 672309-98-7
M. Wt: 252.78 g/mol
InChI Key: KHFGTAUHOXBKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: is a chemical compound with the molecular formula C14H21ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloro-phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of larger quantities, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various industrial applications .

Comparison with Similar Compounds

Uniqueness: [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is unique due to the presence of the chloro-phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15/h2-3,6-7,14,16H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFGTAUHOXBKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374053
Record name [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-98-7
Record name α-(2-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 2
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 3
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 4
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 5
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Reactant of Route 6
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.